

Defactinib avutometinib combination protocol recurrent LGSOC

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Compound Focus: Defactinib

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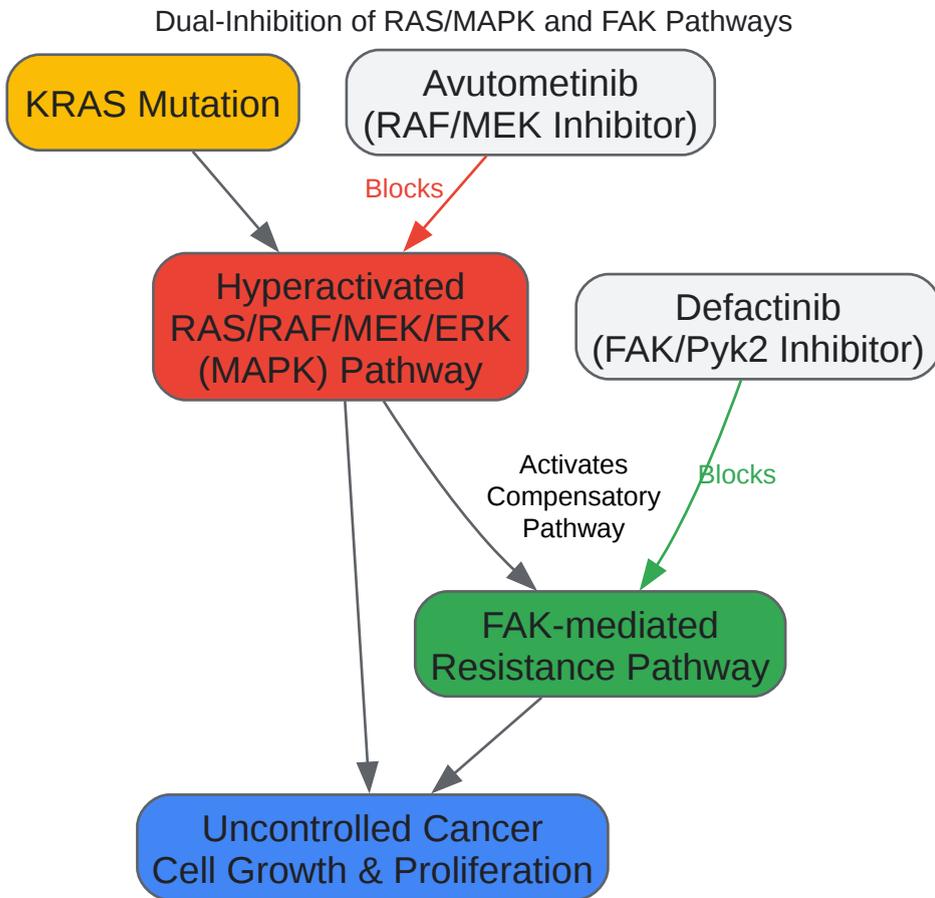
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Mechanism of Action and Signaling Pathway

The avutometinib and **defactinib** combination provides a dual-inhibition strategy targeting key survival and resistance pathways in LGSOC [1] [2].

- **Avutometinib** is a dual RAF/MEK clamp that inhibits MEK kinase activity and blocks RAF-mediated phosphorylation and reactivation of MEK, creating a more complete and durable blockade of the RAS/MAPK pathway than MEK-only inhibitors [1] [2].
- **Defactinib** is an oral, selective inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich tyrosine kinase-2 (Pyk2). FAK activation is a known resistance mechanism to MEK inhibition; **defactinib** blocks this adaptive resistance pathway, disrupting cancer cell survival and migration [2] [3].

The logical relationship of this dual-targeting mechanism is illustrated in the diagram below.



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Clinical Trial Data and Efficacy

Efficacy for the accelerated FDA approval was supported by the Phase 2 RAMP 201 trial (NCT04625270) in patients with recurrent LGSOC who had received a median of three prior lines of therapy [1] [4]. The trial demonstrated robust and durable responses, especially in the KRAS-mutant population.

Table 1: Efficacy Outcomes from RAMP 201 Trial (Blinded Independent Review) [1] [4] [3]

Efficacy Measure	All Patients (n=109)	KRAS-Mutant (n=57)	KRAS Wild-Type (n=52)
Confirmed Objective Response Rate (ORR)	31%	44%	17%

Efficacy Measure	All Patients (n=109)	KRAS-Mutant (n=57)	KRAS Wild-Type (n=52)
Complete Response (CR)	Information Not Fully Specified	3.5%	Information Not Fully Specified
Median Duration of Response (DOR)	31.1 months	31.1 months	9.2 months
Median Progression-Free Survival (PFS)	12.9 months	22.0 months	12.8 months
Disease Control Rate (DCR \geq 6 months)	61%	70%	50%
Patients with Any Tumor Shrinkage	82%	Data Not Subdivided	Data Not Subdivided

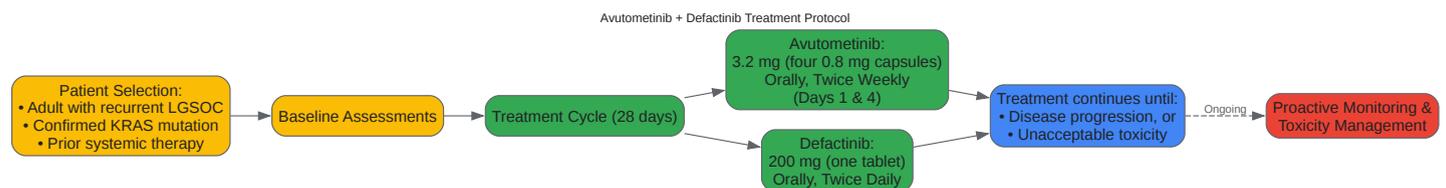
Table 2: Incidence of Common Adverse Reactions (\geq 25%) in the Safety Population [1] [4]

Adverse Reaction	All Grades Incidence (%)	Grade \geq 3 Incidence (%)
Increased creatine phosphokinase	60.0	24.3
Nausea	67.0	2.6
Fatigue	Reported	Not Specified
Increased aspartate aminotransferase (AST)	Reported	Not Specified
Rash	Reported	Not Specified
Diarrhea	58.3	7.8
Musculoskeletal pain	Reported	Not Specified
Edema	Reported	Not Specified
Decreased hemoglobin	Reported	Not Specified

Adverse Reaction	All Grades Incidence (%)	Grade ≥ 3 Incidence (%)
Increased alanine aminotransferase (ALT)	Reported	Not Specified
Vomiting	Reported	Not Specified
Increased blood bilirubin	Reported	Not Specified

Detailed Treatment Protocol

The following workflow outlines the complete treatment protocol, from patient selection to dose management.



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Recommended Dosage and Administration [1] [4]

- **Avutometinib:** 3.2 mg (four 0.8 mg capsules) taken orally twice weekly (e.g., on Days 1 and 4 of each week) for the first 3 weeks of a 4-week cycle.
- **Defactinib:** 200 mg (one tablet) taken orally twice daily for the first 3 weeks of the same 4-week cycle.
- Both medications should be taken with food and swallowed whole. Treatment continues until disease progression or unacceptable toxicity.

Required Safety Monitoring and Management [1]

Routine monitoring is critical for patient safety. Key requirements include:

- **Ophthalmic Exams:** Comprehensive evaluation at baseline, prior to Cycle 2, every three cycles thereafter, and as clinically indicated for visual impairment and vitreoretinal disorders.
- **Laboratory Tests:**
 - **Liver Function Tests (AST/ALT):** Prior to each cycle, on Day 15 of the first 4 cycles, and as needed.
 - **Creatine Phosphokinase (CPK):** Prior to each cycle, on Day 15 of the first 4 cycles, and as needed to monitor for rhabdomyolysis.
- **Skin Monitoring:** For signs of photosensitivity and severe cutaneous adverse reactions (SCARs). Patients should use daily sunscreen (SPF \geq 30) and limit sun exposure.

Dose modifications (withholding, reduction, or permanent discontinuation) are required based on the severity and persistence of adverse reactions.

Research Applications and Future Directions

The combination's approval under the **accelerated approval pathway** is contingent upon verification of clinical benefit in the confirmatory **Phase 3 RAMP 301 trial (NCT06072781)**, which is currently enrolling patients [1] [2]. This trial compares the combination against standard chemotherapy or hormonal therapy for recurrent LGSOC and includes patients regardless of KRAS mutation status [2].

The compelling efficacy in KRAS-mutant LGSOC provides a strong rationale for investigating this dual-inhibition strategy in other **RAS/MAPK pathway-driven cancers**.

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